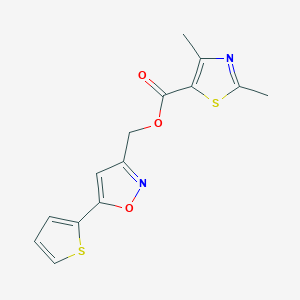
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H12N2O3S2 and its molecular weight is 320.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of an isoxazole ring fused with a thiophene moiety and a thiazole carboxylate. The structural formula can be represented as follows:
This structure is significant as it combines features known to enhance biological activity, such as electron-donating groups and heteroatoms that can interact with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of thiazole and isoxazole derivatives in anticancer applications. The compound has shown promising results in various assays against different cancer cell lines.
- Cytotoxicity Studies :
- In vitro assays have demonstrated that derivatives containing the thiazole and isoxazole moieties exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 2.63 μM to 19.72 μM depending on structural modifications .
- Table 1 summarizes the IC50 values for various derivatives tested against different cancer cell lines:
| Compound | MCF-7 IC50 (μM) | A549 IC50 (μM) | PC-3 IC50 (μM) |
|---|---|---|---|
| 1 | 2.63 | 5.10 | 8.25 |
| 2 | 19.72 | 14.50 | >1000 |
| 3 | 3.09 | 6.75 | 12.00 |
- Mechanisms of Action :
- The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of key proteins involved in cell survival such as Bcl-2 .
- Molecular docking studies suggest that these compounds interact with target proteins via hydrophobic contacts and hydrogen bonds, enhancing their efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and isoxazole rings significantly influence biological activity:
- Substituent Effects : The presence of electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring enhances cytotoxicity . For instance, compounds with para-methyl substitutions showed improved activity compared to their non-substituted analogs.
- Heteroatom Contributions : The incorporation of nitrogen and sulfur atoms within the rings has been shown to be critical for maintaining bioactivity, facilitating interactions with biological targets .
Case Studies
Several case studies provide insight into the practical applications and effectiveness of these compounds:
-
Study on Thiazole Derivatives :
A study synthesized a series of thiazole derivatives, including those related to our compound, and evaluated their antiproliferative effects against multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potential for further development . -
Isoxazole-Based Anticancer Agents :
Research focused on isoxazole derivatives revealed that modifications leading to increased lipophilicity enhanced cellular uptake and subsequent cytotoxicity against resistant cancer cell lines .
特性
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-8-13(21-9(2)15-8)14(17)18-7-10-6-11(19-16-10)12-4-3-5-20-12/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCQZZWNHYVNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














